![molecular formula C24H21N3O2 B12917735 N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine CAS No. 69019-03-0](/img/structure/B12917735.png)
N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-methoxyaniline and 4-methoxybenzaldehyde.
Step 1: Formation of an intermediate Schiff base by reacting 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions.
Step 2: Cyclization of the Schiff base with anthranilic acid to form the quinazoline core.
Step 3: Introduction of the styryl group through a Heck reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to induce desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxyphenyl)-2-styrylquinazolin-4-amine
- N-(4-Methoxyphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine
- N-(4-Methoxyphenyl)-2-(4-methoxybenzyl)quinazolin-4-amine
Uniqueness
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine is unique due to the presence of both methoxy and styryl groups, which may enhance its biological activity and specificity compared to other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
69019-03-0 |
|---|---|
Molekularformel |
C24H21N3O2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine |
InChI |
InChI=1S/C24H21N3O2/c1-28-19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(27-23)25-18-10-14-20(29-2)15-11-18/h3-16H,1-2H3,(H,25,26,27)/b16-9+ |
InChI-Schlüssel |
KIIMDNIBZSDVAR-CXUHLZMHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


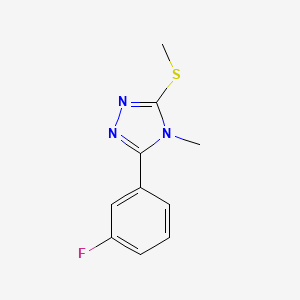
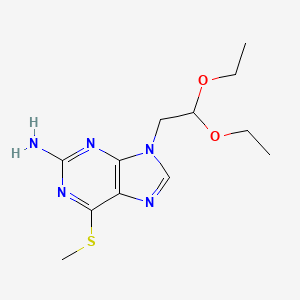


![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)
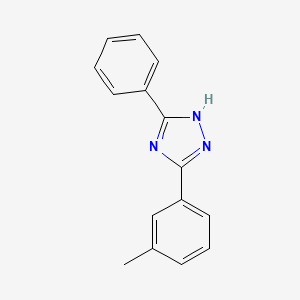
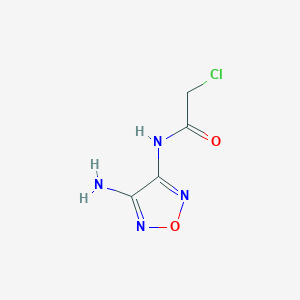
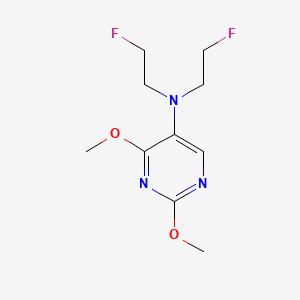

![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
